5|A-reductase-IN-1

Description

Biological Role of 5α-Reductase in Steroid Metabolism

5α-reductases are a family of enzymes that play a crucial role in the metabolism of steroids, participating in pathways such as bile acid biosynthesis and, most notably, androgen and estrogen metabolism. wikipedia.org These enzymes are integral to the transformation of steroid hormones into more potent or active forms, thereby influencing a wide array of physiological processes.

The most well-known function of 5α-reductase is the irreversible conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.orgnumberanalytics.com This enzymatic reaction involves the reduction of the double bond between carbons 4 and 5 of testosterone, a process that requires the cofactor NADPH. wikipedia.orgnih.gov DHT is considered a pure androgen as it cannot be converted into estrogen. nih.gov

DHT exhibits a significantly higher binding affinity for the androgen receptor (AR) than testosterone, making it the primary androgen in specific tissues. wikipedia.orgnih.gov This enhanced potency is crucial for the development and maintenance of male secondary sexual characteristics. During embryogenesis, DHT is essential for the differentiation of the male external genitalia, including the penis, scrotum, and prostate. wikipedia.orgnih.gov Later in life, it influences prostate growth, sebaceous gland activity, and the development of male pattern hair growth. nih.gov The localized production of DHT in target tissues makes it a key paracrine hormone. nih.gov

Three distinct isozymes of 5α-reductase have been identified in humans, each encoded by a separate gene (SRD5A1, SRD5A2, and SRD5A3). wikipedia.orgresearchgate.net These isozymes, while catalyzing the same fundamental reaction, possess unique biochemical properties and exhibit different patterns of tissue distribution, suggesting distinct physiological roles. nih.govnih.gov

5α-Reductase Type 1 (SRD5A1): This isozyme is predominantly found in non-genital skin, scalp, sebaceous glands, liver, and the brain. numberanalytics.comiiarjournals.org It is thought to play a role in the virilization that occurs during puberty in individuals with a deficiency in the type 2 isozyme. wikipedia.orgscispace.com

5α-Reductase Type 2 (SRD5A2): This isozyme is primarily located in androgen target tissues such as the prostate, genital skin, seminal vesicles, and epididymis. wikipedia.orgmedscape.com Its critical role in male sexual development is highlighted by the fact that mutations in the SRD5A2 gene lead to 5α-reductase 2 deficiency, a condition characterized by ambiguous genitalia in males. wikipedia.orgmedscape.com

5α-Reductase Type 3 (SRD5A3): The most recently discovered isozyme, SRD5A3, is also involved in steroid metabolism. tmc.edu Studies have shown its ability to reduce testosterone to DHT, and its expression has been noted to be higher in prostate cancer tissue compared to benign prostate tissue. tmc.edu

The 5α-reductase isozymes are membrane-bound enzymes located in the microsomes. nih.gov Although they catalyze the same reaction, the type 1 and type 2 isozymes share only limited protein sequence homology and are located on different chromosomes (chromosome 5 for SRD5A1 and chromosome 2 for SRD5A2). nih.govmedscape.com They also exhibit distinct biochemical characteristics, such as different optimal pH ranges and affinities for steroid substrates. researchgate.net For instance, the type 2 isozyme has a much higher affinity for testosterone (with a Km in the nanomolar range) compared to the type 1 isozyme (with a Km in the micromolar range). nih.gov

| Property | 5α-Reductase Type 1 | 5α-Reductase Type 2 | 5α-Reductase Type 3 |

| Gene | SRD5A1 | SRD5A2 | SRD5A3 |

| Chromosomal Location | 5p15 nih.govmedscape.com | 2p23 nih.govmedscape.com | Not specified |

| Primary Tissue Distribution | Skin, scalp, liver, brain numberanalytics.comiiarjournals.org | Prostate, genital skin, seminal vesicles wikipedia.orgmedscape.com | Overexpressed in castration-resistant prostate cancer iiarjournals.org |

| Substrate Affinity (Testosterone) | Micromolar range nih.gov | Nanomolar range nih.gov | Can reduce testosterone to DHT tmc.edu |

Characterization and Tissue Distribution of 5α-Reductase Isozymes (Type 1, Type 2, Type 3)

Fundamental Rationale for 5α-Reductase Inhibition in Research

The central role of 5α-reductase in converting testosterone to the more potent DHT provides a strong rationale for the development and use of its inhibitors in research. nih.govnih.gov By blocking this conversion, researchers can investigate the specific biological functions of DHT and modulate androgen-dependent processes. numberanalytics.com

Inhibition of 5α-reductase directly impacts androgen-mediated biological pathways by reducing the levels of DHT. nih.gov This modulation is a key strategy in studying and potentially treating conditions where DHT plays a pathogenic role. For example, in the prostate, where DHT is the primary androgen, its overactivity can lead to benign prostatic hyperplasia (BPH) and is implicated in the progression of prostate cancer. tmc.edunih.gov By using inhibitors, researchers can explore the consequences of reduced DHT levels on prostate cell growth and gene expression. oup.com

Furthermore, the study of 5α-reductase inhibitors helps to elucidate the differential roles of the various isozymes. nih.gov For instance, the development of inhibitors with selectivity for one isozyme over another allows for a more precise dissection of their individual contributions to both normal physiology and disease states. nih.gov This targeted approach is crucial for understanding the complex interplay of androgens and their receptors in various tissues and for the development of more specific therapeutic interventions. oup.complos.org

Lack of Publicly Available Preclinical Data for 5α-Reductase-IN-1

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound "5α-reductase-IN-1" that adheres to the specific preclinical evaluation outline provided.

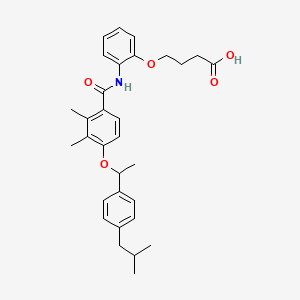

The designation "5α-reductase-IN-1" refers to a specific chemical compound, also identified by its CAS number 119348-12-8 and the chemical name 4-[2-[[2,3-dimethyl-4-[1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic Acid. chemsrc.comchemicalbook.com This compound is available from various chemical suppliers for research purposes, primarily for the investigation of patterned alopecia. chemsrc.comchemicalbook.commedchemexpress.comtargetmol.com

However, the detailed preclinical data required to populate the requested article sections are not found in the accessible scientific literature. Specifically, there is a lack of published studies detailing:

In Vitro Assay Systems: While general methodologies for testing 5α-reductase inhibitors exist, specific in vitro assays, findings, and IC50 values for "5α-reductase-IN-1" are not documented in peer-reviewed papers.

Enzyme Source Preparation: There are no specific reports on the enzyme sources (such as rat prostate microsomes or recombinant human enzymes) used for the evaluation of this particular compound.

Reaction Conditions and Product Quantification: Detailed information on the optimization of reaction conditions, substrate and cofactor concentrations, or methods used for the detection and quantification of enzymatic products like dihydrotestosterone (DHT) in relation to "5α-reductase-IN-1" is not available.

Standardization Protocols: Specific standardization protocols for the in vitro screening of "5α-reductase-IN-1" are not described in the literature.

In Silico Analysis: There are no published molecular docking simulations or other computational studies focused specifically on the interaction of "5α-reductase-IN-1" with the 5α-reductase enzyme.

To generate a thorough, informative, and scientifically accurate article as per the user's strict instructions, access to proprietary research data or non-public studies would be necessary. Without such information, any attempt to construct the requested article would involve speculation or the misattribution of data from other 5α-reductase inhibitors, which would be scientifically inaccurate and violate the core requirements of the prompt.

Therefore, due to the absence of specific preclinical research findings for "5α-reductase-IN-1" in the public domain, the creation of the requested article is not possible at this time.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[[2,3-dimethyl-4-[1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNSOVPLENXWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Evaluation of 5α Reductase Inhibitors

In Silico Computational Approaches for Inhibitor Prediction

Use of Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand and its target protein at an atomic level. These simulations provide insights into the stability of the ligand-protein complex over time, which is a critical factor for inhibitor efficacy.

In the context of 5α-reductase, MD simulations have been employed to study the binding stability of various inhibitors, including the well-established drug finasteride (B1672673) and novel natural compounds. For instance, a 2020 study reported on the crystal structure of human steroid 5α-reductase 2 (SRD5A2) in a complex with finasteride. nih.gov MD simulations based on this structure have helped to elucidate the conformational dynamics of the enzyme and the key interactions that stabilize the inhibitor in the binding pocket. nih.gov

More recent research has utilized MD simulations to explore the potential of natural flavonoids as 5α-reductase inhibitors. A 2023 study performed 200-nanosecond simulations to assess the stability of complexes formed between 5α-reductase type II (5αR2) and the flavonoids eriocitrin (B1671051) and silymarin (B1681676). oup.com The results indicated that these natural compounds form stable interactions with the enzyme, suggesting they could be promising candidates for further development. oup.com The root-mean-square deviation (RMSD) of the protein backbone atoms is a key metric in these simulations, with lower and more stable RMSD values indicating a more stable protein-ligand complex.

A 2023 study designed several analogs of finasteride and used MD simulations to evaluate their binding stability. The root-mean-square deviation (RMSD) values for the protein-ligand complexes were analyzed to infer conformational changes. For example, the 5αR2-COMP11 complex showed an average RMSD of 0.34 ± 0.06 nm, indicating minimal conformational changes during the simulation. researchgate.net

Table 1: Molecular Dynamics Simulation Parameters for 5α-Reductase Inhibitors

| Compound | Target | Simulation Time (ns) | Key Findings | Reference |

|---|---|---|---|---|

| Finasteride | 5α-reductase 2 | Not Specified | Revealed high conformational dynamics of the cytosolic region regulating NADPH/NADP+ exchange. | nih.gov |

| Eriocitrin | 5α-reductase 2 | 200 | Formed a stable complex with the enzyme. | oup.com |

| Silymarin | 5α-reductase 2 | 200 | Formed a stable complex with the enzyme. | oup.com |

| Finasteride Analog (COMP11) | 5α-reductase 2 | Not Specified | Showed favorable binding and minimal conformational changes with an average RMSD of 0.34 ± 0.06 nm. | researchgate.net |

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, such as 5α-reductase. scienceopen.com This approach significantly reduces the time and cost associated with identifying novel inhibitor candidates.

Various virtual screening strategies have been successfully applied to discover new 5α-reductase inhibitors. These often involve a combination of ligand-based and structure-based methods. Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use information from known active compounds to identify new ones with similar properties. scienceopen.com Structure-based methods, like molecular docking, predict the binding orientation and affinity of a ligand to the three-dimensional structure of the target protein. scienceopen.com

A 2023 study employed a multi-step virtual screening protocol that included ligand-based pharmacophore modeling, 2D-QSAR, and molecular docking to identify novel, non-steroidal 5αR2 inhibitors. scienceopen.com This approach led to the identification of three promising hit compounds with good predicted inhibitory activity and binding modes similar to finasteride. scienceopen.com

Another study in 2023 utilized a virtual screening approach to screen a library of 241 flavonoid compounds against the active site of 5αR2. oup.com This led to the identification of several compounds with predicted binding energies more favorable than that of finasteride. oup.com

Table 2: Hit Compounds Identified Through Virtual Screening for 5α-Reductase 2 Inhibition

| Compound | Screening Method | Key Findings | Reference |

|---|---|---|---|

| Hit 1, Hit 2, Hit 3 (Non-steroidal) | Pharmacophore Modeling, 2D-QSAR, Molecular Docking | Promising hits with high fit value and good predicted inhibitory activity. | scienceopen.com |

| Eriocitrin | Molecular Docking | Identified as a potent inhibitor from a library of 241 flavonoids. | oup.com |

| Silymarin | Molecular Docking | Identified as a potent inhibitor from a library of 241 flavonoids. | oup.com |

| Mestranol, Lorcaserin, Phenindamine, Stiripentol | Molecular Docking (DrugBank database) | Identified as potential repositioned drugs that interact with key residues of SRD5A2. | plos.org |

Computational Prediction of Binding Affinity

The computational prediction of binding affinity is a crucial step in the evaluation of potential drug candidates. It provides a quantitative measure of the strength of the interaction between an inhibitor and its target enzyme. A lower binding energy generally indicates a more potent inhibitor.

Molecular docking programs are commonly used to predict binding affinities. For example, a 2023 study used molecular docking to predict the binding energies of several flavonoid compounds with 5αR2. oup.com Eriocitrin and silymarin were found to have binding energies of -12.1 kcal/mol and -11.7 kcal/mol, respectively, which were more favorable than that of the known inhibitor finasteride (-11.2 kcal/mol). oup.com

In another study, the binding affinity of a newly synthesized radiolabeled 5α-reductase inhibitor, Tc-99m-17a-aza steroid, was predicted using molecular docking. The results showed a promising binding energy of -130.97 kcal/mol. e-century.us

Table 3: Computationally Predicted Binding Affinities of 5α-Reductase Inhibitors

| Compound | Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Eriocitrin | 5α-reductase 2 | -12.1 | oup.com |

| Silymarin | 5α-reductase 2 | -11.7 | oup.com |

| Finasteride | 5α-reductase 2 | -11.2 | oup.com |

| Tc-99m-17a-aza steroid | 5α-reductase | -130.97 | e-century.us |

In Vivo Animal Models for Therapeutic Potential Assessment

Rodent Models for Androgen-Dependent Conditions (e.g., Benign Prostatic Hyperplasia, Prostate Carcinogenesis)

Rodent models, particularly rats and mice, are widely used to study androgen-dependent conditions due to their physiological and genetic similarities to humans in these contexts.

Murine prostatic carcinoma xenograft models involve the implantation of human prostate cancer cells into immunocompromised mice. These models are invaluable for evaluating the anti-tumor efficacy of 5α-reductase inhibitors.

Studies have shown that 5α-reductase inhibitors can suppress the growth of prostate tumors in these models. For instance, in a study using LNCaP human prostate cancer xenografts, both finasteride and dutasteride (B1684494) were found to reduce tumor growth, with dutasteride being more effective at an equimolar dose. researchgate.net Another study demonstrated that the combination of testosterone (B1683101) with finasteride inhibited the regrowth of regressed LNCaP tumors. oup.com Specifically, the tumor volume in animals treated with testosterone and finasteride was 23% less than in those treated with testosterone alone after 4 days. oup.com

However, the response to 5α-reductase inhibitors can vary depending on the specific xenograft model. For example, while dutasteride inhibited the growth of LNCaP and LuCaP35 xenografts, it did not significantly affect the growth of LAPC4 xenografts.

Table 4: Efficacy of 5α-Reductase Inhibitors in Murine Prostatic Carcinoma Xenograft Models

| Inhibitor | Xenograft Model | Effect on Tumor Volume/Weight | Reference |

|---|---|---|---|

| Finasteride | LNCaP | Reduced tumor growth. | researchgate.net |

| Dutasteride | LNCaP | More effective than finasteride at reducing tumor growth. | researchgate.net |

| Finasteride (with Testosterone) | LNCaP | Inhibited regrowth of regressed tumors by 23% at day 4 compared to testosterone alone. | oup.com |

| Dutasteride | LAPC4 | Did not significantly inhibit tumor regrowth. |

The rat ventral prostate is highly sensitive to androgens, making it an excellent model for studying the effects of 5α-reductase inhibitors on prostate growth, particularly in the context of BPH.

Treatment with 5α-reductase inhibitors in rat models typically leads to a reduction in prostate weight. A study on the effects of finasteride on the rat ventral prostate showed that treatment for 96 hours resulted in an 18% reduction in the wet weight of the ventral prostate in testis-intact rats. In another study, the combination of quercetin (B1663063) and finasteride was found to enhance the reduction in prostate weight compared to finasteride alone.

Table 5: Effect of 5α-Reductase Inhibitors on Rat Ventral Prostate Weight

| Treatment | Animal Model | Change in Ventral Prostate Weight | Reference |

|---|---|---|---|

| Finasteride (96h) | Testis-intact rats | 18% reduction | |

| Finasteride | Male rats | 26.9% reduction | |

| Finasteride + Quercetin (50 mg/kg) | Male rats | 31.8% reduction | |

| Finasteride + Quercetin (100 mg/kg) | Male rats | 40.0% reduction | |

| Finasteride + Quercetin (150 mg/kg) | Male rats | 48.2% reduction |

Exploratory Studies in Other Animal Models (e.g., Parkinson's Disease)

The role of 5α-reductase and its inhibitors has been explored in animal models of neurodegenerative conditions, particularly Parkinson's disease (PD). unica.it The rationale stems from the enzyme's role in producing neurosteroids that can modulate brain function. researchgate.net Studies have utilized neurotoxin-based models to investigate these effects.

The most common models for PD research involve neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA), which selectively destroy dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's. researchgate.netdrugbank.comnih.gov In these models, researchers assess whether treatment with 5α-reductase inhibitors can offer neuroprotection or alleviate motor symptoms.

For example, studies in MPTP-treated male mice have shown that the 5α-reductase inhibitor dutasteride, but not finasteride, can protect against the loss of dopaminergic markers. researchgate.netdrugbank.com These animal models allow for the investigation of motor deficits, neurochemical changes (like dopamine (B1211576) levels), and the underlying molecular mechanisms, suggesting a potential for repurposing these drugs. unica.it

Biomarker Analysis in Animal Studies (e.g., Tissue Dihydrotestosterone (B1667394) Levels, Androgen Receptor Expression)

Biomarker analysis in animal studies is critical for understanding the pharmacodynamic effects of 5α-reductase inhibitors. The primary biomarker is the level of dihydrotestosterone (DHT), the potent androgen produced from testosterone by 5α-reductase. nih.gov

In preclinical models, researchers measure DHT concentrations in various tissues, such as the prostate, skin, and serum, to confirm target engagement and efficacy of the inhibitor. nih.gov For instance, studies on inhibitors like finasteride and dutasteride demonstrate a significant reduction in both serum and intraprostatic DHT levels. nih.gov This reduction is a key indicator of the drug's mechanism of action.

Other important biomarkers include:

Testosterone Levels: Inhibition of 5α-reductase can lead to a compensatory increase in serum testosterone levels. drugbank.com

Androgen Receptor (AR) Expression: While inhibitors don't directly target the AR, changes in androgen levels can influence its expression and signaling. Studies in prostate cancer models have investigated how AR expression is modulated following treatment with 5α-reductase inhibitors. oup.com

Prostate-Specific Antigen (PSA): In animal models of benign prostatic hyperplasia (BPH), serum PSA is a common biomarker used to assess treatment response, as its levels are known to decrease with the reduction of prostate volume. nih.gov

Table 1: Key Biomarkers in Preclinical 5α-Reductase Inhibitor Studies

| Biomarker | Tissue/Fluid | Expected Change with Inhibition | Rationale |

|---|---|---|---|

| Dihydrotestosterone (DHT) | Serum, Prostate, Skin | Decrease | Direct product of 5α-reductase activity. drugbank.comnih.gov |

| Testosterone | Serum | Increase | Precursor accumulation due to blocked conversion to DHT. drugbank.com |

| Androgen Receptor (AR) | Target Tissues (e.g., Prostate) | Variable | Modulated by changes in the androgen environment. oup.com |

Histopathological and Morphometric Evaluation in Animal Tissues

Histopathological and morphometric analyses provide visual and quantitative confirmation of the effects of 5α-reductase inhibitors on target tissues in animal models. This involves microscopic examination of tissue structure and cellular characteristics.

In the context of androgenetic alopecia , scalp biopsies from animal models are examined to assess changes in hair follicle morphology. Key parameters include:

Hair Follicle Density: The number of hair follicles per unit area of skin.

Anagen-to-Telogen Ratio: An increase in the proportion of hair follicles in the anagen (growth) phase relative to the telogen (resting) phase indicates a positive therapeutic effect. mdpi.com

Follicle Size: Evaluating the reversal of follicular miniaturization.

For prostate-related research , histopathological evaluation of prostate tissue from animal models (e.g., rats or dogs with induced BPH) is standard. frontiersin.org Treatment with 5α-reductase inhibitors is expected to induce specific changes, such as:

Glandular Atrophy: A reduction in the size and activity of the prostatic glands.

Epithelial Cell Apoptosis: An increase in programmed cell death in the prostate epithelium, leading to a reduction in gland size.

Decreased Proliferation: Reduced staining for proliferation markers (like Ki-67) in prostate cells. nih.gov

In studies related to Parkinson's disease , histopathology of brain tissue, particularly the substantia nigra and striatum, is performed. This involves staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss and assess any neuroprotective effects of the inhibitor. drugbank.com

These microscopic evaluations are crucial for correlating biomarker data with tangible changes at the tissue and cellular level, providing a comprehensive picture of the inhibitor's biological impact.

Analytical Methodologies for 5α Reductase Inhibitor Research

Quantitative Determination of Inhibitors in Biological Matrices (Non-Human)

Accurately quantifying the concentration of 5α-reductase inhibitors in various biological samples is fundamental to pharmacokinetic and pharmacodynamic studies. These measurements help researchers understand the absorption, distribution, metabolism, and excretion (ADME) profiles of potential therapeutic agents. bioagilytix.com The choice of method depends on factors like the required sensitivity, selectivity, the nature of the biological matrix, and the chemical properties of the inhibitor.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of chemical compounds. In the context of 5α-reductase inhibitor research, HPLC methods are frequently developed for the quantitative determination of inhibitors in extracts from natural products or in biological samples. nih.govnih.gov

A typical HPLC method involves an isocratic or gradient elution on a C18 column to separate the inhibitor from other components in the sample. nih.gov Detection is often achieved using a UV detector at a wavelength optimized for the analyte. For instance, in a study on inhibitors from Tectona grandis leaf extracts, a wavelength of 220 nm was used for the quantitative determination of the active compounds. nih.gov

Method validation is a critical aspect, with parameters such as accuracy, precision, linearity, and sensitivity being rigorously assessed according to established guidelines. nih.gov Studies have demonstrated good accuracy, with recovery rates between 92.78% and 100.6%, and high precision, with relative standard deviation (RSD) values for intra-day and inter-day analysis being less than 3%. nih.gov While effective, standard HPLC-UV methods may lack the sensitivity required for detecting very low concentrations of inhibitors or their metabolites in complex biological matrices when compared to mass spectrometry-based methods. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has been a reference method for comprehensive steroid profiling for decades. nih.gov It combines the powerful separation capability of gas chromatography with the sensitive and selective detection provided by mass spectrometry. oup.com This technique is well-suited for analyzing thermally stable and volatile compounds, although steroids and their inhibitors often require a derivatization step to increase their volatility and improve chromatographic behavior. nih.govmdpi.com Common derivatization involves silylation, which can enhance the intensity of the molecular ion and thereby increase analytical sensitivity. mdpi.com

In 5α-reductase research, GC-MS is used to evaluate enzyme activity by measuring the conversion of a substrate like testosterone (B1683101) to its metabolite, dihydrotestosterone (B1667394) (DHT). nih.gov For example, a method was developed to assess 5α-reductase activity in rat liver S9 fractions by quantifying testosterone and DHT. koreascience.kroak.go.kr This approach allows for the study of an inhibitor's efficacy by measuring the reduction in DHT formation. nih.gov Isotope-dilution GC-MS (GC-IDMS) offers enhanced sensitivity, enabling the evaluation of 5α-reductase activity even at low substrate concentrations where conventional GC-MS might fail to detect the metabolite. koreascience.krresearchgate.net Despite its power, the lengthy sample preparation, including extraction, hydrolysis, and derivatization, can limit the throughput of GC-MS analysis. oup.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and robustness. bioanalysis-zone.compsu.edu This technique is widely applied in drug discovery and development for pharmacokinetic studies and for measuring drug concentrations in biological samples. bioagilytix.compsu.edu LC-MS/MS overcomes many limitations of older methods, offering higher throughput and the ability to measure a wide range of compounds with minimal sample preparation. nih.gov

For 5α-reductase inhibitors, LC-MS/MS methods are developed to quantify the parent drug and its metabolites in various non-human biological matrices, such as plasma and cell culture media. researchgate.netmdpi.com These assays are crucial for establishing the relationship between the inhibitor's concentration and its biological effect. For example, a label-free 5α-reductase inhibitory assay using LC-MS was developed to determine DHT formation in 96-well plates, making it suitable for medium-throughput screening. nih.gov The high sensitivity of LC-MS/MS, sometimes enhanced by chemical derivatization, allows for the detection of metabolites at very low concentrations (pg/mL levels). nih.govnih.gov

The table below summarizes findings from a study that developed a sensitive LC-MS/MS method to determine the inhibitory activity of known 5α-reductase inhibitors in different cell lines, showcasing the method's applicability across species.

Table 1: Inhibitory Activity (IC₅₀) of Finasteride (B1672673) and Dutasteride (B1684494) in Various Cell Lines Determined by LC-MS/MS

| Cell Line | Inhibitor | IC₅₀ (nM) | Source |

|---|---|---|---|

| HEK-293 (SRD5A1 Overexpression) | Finasteride | 15.4 | nih.gov |

| HEK-293 (SRD5A1 Overexpression) | Dutasteride | 0.1 | nih.gov |

| HEK-293 (SRD5A2 Overexpression) | Finasteride | 3.0 | nih.gov |

| HEK-293 (SRD5A2 Overexpression) | Dutasteride | 0.1 | nih.gov |

| RTG-2 (Rainbow Trout Gonad) | Finasteride | >1000 | nih.gov |

| RTG-2 (Rainbow Trout Gonad) | Dutasteride | 14.1 | nih.gov |

Spectrophotometric assays offer a simpler and often more accessible method for measuring enzyme activity compared to mass spectrometry-based techniques. These assays rely on measuring the change in absorbance of a chromogenic substance that is produced or consumed during the enzymatic reaction.

A simple spectrophotometric method has been developed for assaying steroid 5α-reductase activity in microsomes from rat liver and prostate. nih.gov This method measures the formation of 5α-dihydrotestosterone (5α-DHT) and 5α-androstane-3α,17β-diol (5α-diol) through an enzymatic cycling reaction. The reaction uses 3α-hydroxysteroid dehydrogenase and results in the accumulation of thio-NADH, which has a distinct absorption maximum at 400 nm. nih.gov The rate of thio-NADH formation is proportional to the 5α-reductase activity. This method is capable of determining picomole levels of metabolites without needing to separate them from the excess testosterone substrate. nih.gov Another approach involves using an Enzyme Immunoassay (EIA) kit to spectrophotometrically measure the amount of remaining testosterone after the enzymatic reaction. eurofinsdiscovery.com While useful, spectrophotometric methods generally have lower sensitivity compared to LC-MS or GC-MS assays. nih.govresearchgate.net

Analysis of Enzyme Activity and Metabolite Production in Research Settings

Evaluating the direct impact of an inhibitor on 5α-reductase requires precise measurement of the enzyme's activity. This is typically done by monitoring the conversion of a substrate to its product in a controlled in vitro environment, such as with purified enzymes, cell lysates, or tissue homogenates.

Radiometric assays have traditionally been a primary method for studying 5α-reductase inhibition. mdpi.com These assays are highly sensitive and involve the use of a radiolabeled substrate, most commonly [³H]-testosterone. mdpi.comresearchgate.net

In this type of assay, the enzyme source (e.g., rat prostate extracts or cell homogenates) is incubated with the radiolabeled testosterone and a cofactor, NADPH. mdpi.commdpi.com Following the incubation period, the reaction is stopped, and the steroids are extracted. The substrate (testosterone) and the radiolabeled metabolites (like DHT) are then separated, typically using thin-layer chromatography (TLC) or HPLC. mdpi.commdpi.com The radioactivity in the spots or fractions corresponding to the substrate and product is then quantified using a scintillation counter.

The inhibitory activity of a compound like 5α-reductase-IN-1 is determined by measuring the reduction in the formation of the radiolabeled product in the presence of the inhibitor compared to a control sample without the inhibitor. mdpi.com The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. While highly sensitive, the use of radioactive materials poses safety risks and requires specialized laboratory facilities and disposal procedures, leading many researchers to favor non-radioactive methods like LC-MS. nih.gov

Development of Non-Radiometric Detection Methods

Historically, research and screening for 5α-reductase inhibitors relied heavily on radiometric assays. These methods typically involved using a radiolabeled substrate, such as [14C]-Testosterone, and measuring the formation of the radiolabeled product, dihydrotestosterone (DHT), after separation by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govmedchemexpress.comresearchgate.net While effective, the reliance on radioactive isotopes presents significant safety, regulatory, and disposal challenges, limiting their widespread application. nih.gov

To circumvent these issues, the focus of assay development has shifted towards non-radiometric detection methods. These modern techniques offer comparable or superior sensitivity and throughput without the hazards associated with radioactivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays: A prominent non-radiometric method is the label-free liquid chromatography-mass spectrometry (LC-MS) based assay. cas.org This technique directly measures the enzymatic conversion of the native substrate (testosterone) to DHT. cas.orgresearchgate.net The high selectivity and sensitivity of LC-MS allow for precise quantification of the analyte (DHT) even in complex biological matrices, such as cell lysates from prostate cancer cell lines (e.g., LNCaP) which are a source of the 5α-reductase enzyme. cas.orgresearchgate.net The development of LC-MS methods has been a key factor in enabling medium to high-throughput screening of potential inhibitors. cas.org Some advanced approaches even utilize chip-based nanoelectrospray ionization mass spectrometry (nano-ESI-MS) to simplify sample preparation and enhance experimental efficiency. cas.org

Spectrophotometric and Fluorometric Assays: Another alternative to radiometric detection is the spectrophotometric method. One such approach measures the decrease in the concentration of the NADPH cofactor, which is consumed during the 5α-reductase-catalyzed reaction, by monitoring the change in absorbance at 340 nm. However, the sensitivity of this method can be a limitation. nih.gov A more sensitive spectrophotometric assay was developed based on an enzymatic cycling reaction. In this method, the products of the 5α-reductase reaction (like 5α-DHT) are measured using 3α-hydroxysteroid dehydrogenase. This cycling reaction leads to the accumulation of thio-NADH, which can be detected by its absorbance at 400 nm, allowing for measurement at the picomole level without interference from excess testosterone. cas.org Similarly, fluorometric methods can be employed, detecting the change in NADPH concentration based on its native fluorescence. lgcstandards.com

These non-radiometric methods have become the standard in modern research for evaluating 5α-reductase inhibitors, including compounds structurally related to 5α-Reductase-IN-1.

Method Validation and Quality Control in Research Assays

The validation of any analytical method is crucial to ensure that the generated data is reliable and fit for its intended purpose. For research assays involving 5α-reductase inhibitors, method validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu The validation process confirms the performance characteristics of the assay.

Key Validation Parameters: A comprehensive method validation for an assay designed to quantify the activity of inhibitors like 5α-Reductase-IN-1 would assess several key parameters. These parameters ensure the method's performance is well-understood and controlled.

| Validation Parameter | Description | Typical Assessment for 5α-Reductase Assays |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Demonstrating that the method can distinguish the product (DHT) from the substrate (testosterone) and other potential interferences in the sample matrix (e.g., cell lysate, buffer components). fda.gov |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve is generated with several concentrations of the analyte (e.g., DHT), and the linear range is established. researchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Determined based on the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Often assessed by spike and recovery experiments, where a known amount of the analyte is added to a blank sample matrix and the percentage of recovery is calculated. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Evaluated at different levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). researchgate.net Results are typically expressed as the standard deviation (SD) or relative standard deviation (RSD). europa.eu |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The concentration at which the signal-to-noise ratio is typically 10:1 or determined from the standard deviation of the response and the slope. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Involves intentionally varying parameters like pH, temperature, or mobile phase composition to ensure the method remains reliable under normal use. europa.eu |

Quality Control in Research Assays: Quality control (QC) procedures are integral to the routine use of a validated assay to ensure its continued performance. In the context of screening 5α-reductase inhibitors, QC involves several practices:

Reference Standards: The use of well-characterized reference inhibitors, such as Finasteride and Dutasteride, is standard practice. cas.orgresearchgate.net These compounds are run alongside test compounds like 5α-Reductase-IN-1 to serve as positive controls and to monitor assay performance over time.

Assay Performance Metrics: For screening assays, particularly in a high-throughput setting, statistical parameters are used to monitor quality. The Z'-factor is a common metric that reflects the signal window and data variation of the assay. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for screening. cas.org Other parameters like the signal-to-background (S/B) and signal-to-noise (S/N) ratios are also monitored. cas.orgfda.gov

System Suitability: Before running a sequence of samples, system suitability tests are performed to confirm that the analytical system (e.g., the LC-MS instrument) is operating correctly. europa.eu This might involve injecting a standard solution to check for parameters like peak resolution, retention time, and detector response.

By implementing rigorous method validation and ongoing quality control, researchers can have high confidence in the data generated for novel inhibitors such as 5α-Reductase-IN-1, forming a solid foundation for further drug development.

Future Directions and Emerging Research Avenues for 5α Reductase Inhibitors

Pursuit of Highly Selective Isozyme Inhibitors

The human 5α-reductase enzyme exists in three known isozymes: type 1, type 2, and type 3 (SRD5A1, SRD5A2, and SRD5A3). nih.gov Each isozyme exhibits a distinct tissue distribution and substrate specificity, which accounts for their different physiological roles. The currently available inhibitors, such as finasteride (B1672673) and dutasteride (B1684494), exhibit different selectivity profiles for these isozymes. Finasteride is a selective inhibitor of the type 2 isozyme, while dutasteride inhibits both type 1 and type 2 isozymes. wikipedia.orgwikipedia.org

The pursuit of highly selective isozyme inhibitors is a key area of future research. The development of compounds that can selectively target a single isozyme could lead to more precise therapeutic interventions with fewer off-target effects. For instance, a selective inhibitor of 5α-reductase type 1, which is predominantly expressed in the skin and liver, could be beneficial for treating dermatological conditions like acne and androgenetic alopecia, without significantly impacting systemic dihydrotestosterone (B1667394) (DHT) levels. Conversely, highly selective inhibitors of the type 2 isozyme, the predominant form in the prostate, could offer a more targeted approach for benign prostatic hyperplasia (BPH). nih.gov

The challenge in developing such inhibitors lies in the high degree of structural similarity between the isozymes, particularly within the active site. Researchers are employing advanced computational modeling and high-throughput screening techniques to identify subtle differences that can be exploited for the design of isozyme-specific inhibitors.

Exploration of Novel Chemical Scaffolds and Chemical Diversity

The quest for novel 5α-reductase inhibitors extends beyond modifications of existing steroidal and azasteroidal scaffolds. wikipedia.org Researchers are actively exploring a wide range of chemical structures to identify new classes of inhibitors with improved potency, selectivity, and pharmacokinetic properties. This exploration of chemical diversity is crucial for overcoming the limitations of current therapies and expanding the therapeutic applications of 5α-reductase inhibition.

Non-steroidal inhibitors represent a particularly promising avenue of research. nih.gov These compounds may offer advantages in terms of reduced hormonal side effects. Several classes of non-steroidal inhibitors have been investigated, including benzoquinolones, nonsteroidal aryl acids, and butanoic acid derivatives. wikipedia.org Natural products are also a rich source of novel chemical scaffolds. mdpi.com Compounds isolated from various plant sources have demonstrated 5α-reductase inhibitory activity and are being investigated as potential leads for drug development. mdpi.comsci-hub.se

The table below summarizes some examples of novel chemical scaffolds and their inhibitory potential against 5α-reductase isozymes.

| Chemical Scaffold | Example Compound | Target Isozyme(s) | Key Findings |

| Androst-3,5-diene-3-carboxylic acids | Compound 16a | Type 1 and 2 | Showed significant reduction in rat prostate weight, more so than epristeride. nih.gov |

| Phenoxybenzoylphenyl Acetic Acids | Compound 12 | Type 2 | Exhibited potency equipotent to finasteride. acs.org |

| Ganoderic acids | Ganoderic acid DM, Ganoderic acid TR | Not specified | Isolated from Ganoderma lucidum, these compounds inhibit 5α-reductase in a concentration-dependent manner. mdpi.com |

| Anthraquinones | Emodin | Not specified | Acts as a 5α-reductase inhibitor with an IC50 value of 40 μM. mdpi.com |

| Lignans | Cubebin | Type 2 | Selectively inhibits 5α-reductase type II and attenuates androgen receptor signaling. mdpi.com |

Advanced Mechanistic Insights and Systems Biology Approaches

A deeper understanding of the complex biological roles of 5α-reductase isozymes is essential for the development of more effective and safer inhibitors. Advanced mechanistic studies are moving beyond simple enzyme inhibition to explore the broader physiological consequences of altering 5α-reductase activity. This includes investigating the impact on neurosteroid metabolism, which has been linked to mood and cognitive function. endocrinepractice.org

Systems biology approaches are being increasingly employed to model the complex interplay between 5α-reductase inhibition, androgen signaling, and other interconnected pathways. These models can help to predict the systemic effects of new inhibitors and identify potential biomarkers for treatment response.

Dynamic Modeling of Enzyme Inhibition and Androgen Axis Regulation

Dynamic modeling is a powerful tool for understanding the complex feedback mechanisms that govern the androgen axis. plos.orgnih.gov Systems-level mathematical models are being developed to simulate the effects of 5α-reductase inhibition on hormone kinetics, androgen receptor binding, and downstream gene regulation. plos.orgresearchgate.net These models can incorporate data from pharmacokinetic and pharmacodynamic studies to predict the long-term consequences of treatment and to optimize dosing regimens. plos.org

By simulating the intricate interactions between testosterone (B1683101), DHT, and luteinizing hormone, these models can provide valuable insights into the non-intuitive effects of 5α-reductase inhibition. nih.gov For example, they can help to explain the observed changes in prostate size and function following treatment with inhibitors like finasteride. plos.org This approach allows for the generation of hypotheses about different drugging strategies and can aid in the design of more effective clinical trials. plos.org

Investigation of Repurposing Potential in Non-Androgen-Related Pathophysiologies (e.g., SARS-CoV-2, Neurological Disorders)

The role of 5α-reductase in various physiological processes has led to investigations into the potential for repurposing existing inhibitors for non-androgen-related diseases. This is an active area of research with the potential to rapidly expand the therapeutic utility of these compounds.

SARS-CoV-2: The expression of the transmembrane protease, serine 2 (TMPRSS2), which is crucial for SARS-CoV-2 viral entry, is regulated by androgens. It has been proposed that 5α-reductase inhibitors, by reducing DHT levels, could downregulate TMPRSS2 expression and thereby inhibit viral replication. nih.govnih.gov Both finasteride and dutasteride have been investigated for their potential to mitigate the severity of COVID-19. nih.govnih.gov

Neurological Disorders: The 5α-reductase isozymes are expressed in the central nervous system and are involved in the synthesis of neurosteroids that modulate neuronal function. endocrinepractice.org This has led to research into the potential role of 5α-reductase inhibitors in various neurological and psychiatric conditions. Some studies have suggested a link between 5α-reductase inhibitors and an increased risk of depression. guoncologynow.comnih.gov Conversely, other research is exploring the neuroprotective effects of these inhibitors in models of Parkinson's disease, with dutasteride showing promise in protecting dopamine (B1211576) neurons. frontiersin.orgdrugbank.com Further investigation is needed to clarify the complex effects of these drugs on the brain.

Development and Implementation of Standardized In Vitro and In Silico Screening Protocols

To accelerate the discovery of novel 5α-reductase inhibitors, there is a need for the development and implementation of standardized and efficient screening protocols.

In Vitro Screening: High-throughput in vitro screening assays are essential for rapidly evaluating large libraries of compounds for their inhibitory activity. researchgate.net Efforts are underway to develop more robust and reliable assays that can accurately measure the potency and selectivity of inhibitors against all three human 5α-reductase isozymes. sci-hub.se These include methods utilizing microplate readers for faster and more economical screening. nih.govnih.gov

In Silico Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are playing an increasingly important role in the early stages of drug discovery. medcraveonline.comnih.gov These in silico techniques can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. nih.govnih.gov They can also provide insights into the molecular interactions between inhibitors and the enzyme active site, which can guide the design of more potent and selective compounds. arabjchem.org The development of more accurate and predictive computational models is a key area of ongoing research. biointerfaceresearch.commdpi.com

Q & A

Q. What ethical frameworks apply to studies exploring 5α-reductase-IN-1’s dual use in benign hyperplasia and androgenetic alopecia?

- Methodological Answer : Follow the WHO’s dual-use research of concern (DURC) policies. Establish institutional review boards (IRBs) to assess potential misuse in performance-enhancing contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.